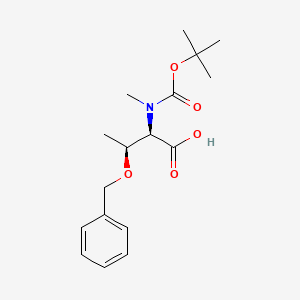
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is a chiral compound with potential applications in various fields of chemistry and biology. The compound’s structure includes a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-benzyloxy-2-hydroxypropanoic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Formation of the Butanoic Acid Moiety: The protected intermediate undergoes a series of reactions, including esterification and subsequent hydrolysis, to introduce the butanoic acid moiety.
Final Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition or activation. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-benzyloxy-2-amino-butanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(ethyl)-amino]-butanoic acid: Contains an ethyl group instead of a methyl group, affecting its steric properties.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(methyl)-amino]-pentanoic acid: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. The Boc protecting group provides stability during synthetic transformations, while the chiral centers enable enantioselective reactions.
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2R,3S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m0/s1 |
InChI Key |
DMYNYZJGZSJUGU-GXTWGEPZSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate](/img/structure/B8401712.png)
![1,3-dimethyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B8401714.png)


![1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidinemethanol](/img/structure/B8401726.png)
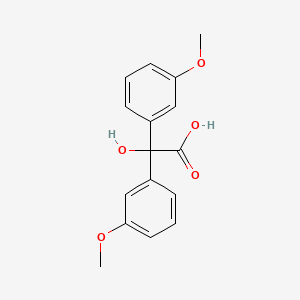

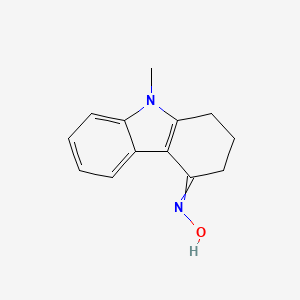
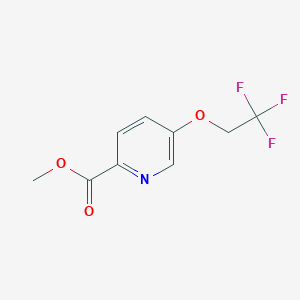
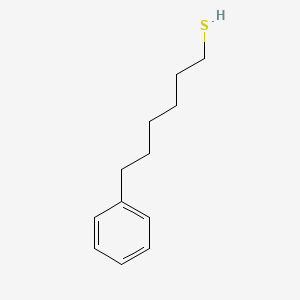

![3-[1,3]Dioxolan-2-yl-benzoic acid hydrazide](/img/structure/B8401778.png)
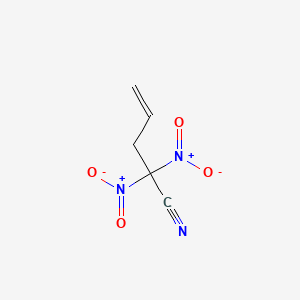
![1-[4-(Benzyloxy)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B8401802.png)
